6-(Difluoromethoxy)-2-methylquinolin-4-ol
Overview
Description
6-(Difluoromethoxy)-2-methylquinolin-4-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group in this compound enhances its lipophilicity and can influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-2-methylquinolin-4-ol typically involves the introduction of the difluoromethoxy group into the quinoline scaffold. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the formation of a C–CF2H bond, which can be achieved using various difluoromethylation reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
6-(Difluoromethoxy)-2-methylquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Difluoromethoxy)-2-methylquinolin-4-ol include other quinoline derivatives with different substituents, such as:
- 6-(Trifluoromethoxy)-2-methylquinolin-4-ol
- 6-(Methoxy)-2-methylquinolin-4-ol
- 6-(Ethoxy)-2-methylquinolin-4-ol .
Uniqueness
The presence of the difluoromethoxy group in this compound makes it unique compared to other similar compounds. This group can influence the compound’s lipophilicity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-(difluoromethoxy)-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-6-4-10(15)8-5-7(16-11(12)13)2-3-9(8)14-6/h2-5,11H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVCGBRFNUBGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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